Ethyl 3-cyclopropyl-2,2-difluoropropanoate

Description

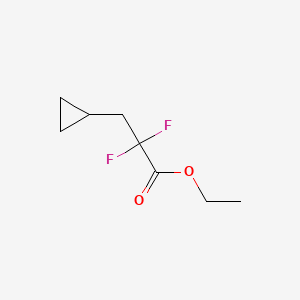

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQCAZRAOOHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679194 | |

| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267593-90-7 | |

| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-cyclopropyl-2,2-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of Ethyl 3-cyclopropyl-2,2-difluoropropanoate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. As a molecule incorporating a cyclopropyl ring and a difluorinated carbon center, its unique structural features are expected to impart distinct physicochemical characteristics. This document outlines the theoretical basis and practical methodologies for the precise determination of these properties, ensuring data integrity and reproducibility in a research and development setting.

Compound Identification and Molecular Characteristics

This compound is identified by the following key descriptors:

| Identifier | Value | Source |

| CAS Number | 1267593-90-7 | |

| Molecular Formula | C₈H₁₂F₂O₂ | |

| Molecular Weight | 178.18 g/mol | |

| Chemical Structure | (See Figure 1) | - |

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Physical Properties: A Summary

The following table summarizes the key physical properties of this compound. It is important to note that while some properties can be theoretically estimated, experimental determination is crucial for obtaining accurate values for this specific molecule. For context, experimentally determined values for the related compound, Ethyl 2,2-difluoropropanoate (CAS 28781-85-3), are provided.

| Property | Experimentally Determined Value for this compound | Reference Values for Ethyl 2,2-difluoropropanoate |

| Boiling Point | Not available. Experimental determination required. | 115 °C |

| Density | Not available. Experimental determination required. | 1.10 g/cm³ at 20 °C |

| Refractive Index | Not available. Experimental determination required. | 1.350 at 20 °C |

| Solubility | Not available. Experimental determination required. | Insoluble in water. |

| Flash Point | Not available. Experimental determination required. | 13 °C |

Experimental Determination of Physical Properties

The following sections detail the standardized, field-proven protocols for the experimental determination of the core physical properties of this compound. The causality behind each step is explained to ensure a deep understanding of the methodology.

Boiling Point Determination

The boiling point is a fundamental physical property that provides insights into the volatility and intermolecular forces of a compound. For esters, the boiling point generally increases with molecular weight.[1]

Methodology: Distillation Method

This method is suitable for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.[2]

Experimental Workflow:

Caption: Workflow for Boiling Point Determination by Distillation.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a simple distillation apparatus as per standard laboratory procedures.[2]

-

Sample Preparation: Place approximately 5 mL of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently.

-

Temperature Reading: Observe the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the liquid condenses on the thermometer bulb and drips into the collection vessel.[2]

-

Pressure Reading: Record the ambient barometric pressure.

-

Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Causality and Trustworthiness: This method is self-validating as a stable temperature plateau during distillation indicates that the pure substance is boiling. The use of boiling chips prevents bumping and ensures an accurate equilibrium temperature is reached.

Density Measurement

Density is a measure of mass per unit volume and is an important parameter for quality control and for understanding molecular packing.

Methodology: Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid.

Experimental Workflow:

Caption: Workflow for Density Determination using a Pycnometer.

Step-by-Step Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer (m₁).

-

Mass with Water: Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature is known.

-

Mass with Sample: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Causality and Trustworthiness: This method relies on the precise and accurate measurement of mass and the known density of a reference substance (water). The use of a constant temperature water bath is critical to ensure accuracy as density is temperature-dependent.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance and is a characteristic property of a pure compound.[3] It is sensitive to temperature and the wavelength of light used.[3]

Methodology: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Experimental Workflow:

Caption: Workflow for Refractive Index Measurement.

Step-by-Step Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the surface of the measuring prism.

-

Temperature Equilibration: Close the prisms and allow the sample to reach thermal equilibrium with the instrument, which is typically thermostatted at 20 °C or 25 °C.

-

Measurement: Adjust the control knobs to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Temperature Recording: Record the temperature at which the measurement was taken.

Causality and Trustworthiness: The accuracy of this method is ensured by prior calibration with a known standard. The use of a monochromatic light source (typically the sodium D-line, 589 nm) and precise temperature control are essential for obtaining reproducible results.[3]

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its application in formulations and for designing purification processes.

Methodology: Visual Assessment in Various Solvents

A qualitative assessment of solubility in a range of polar and non-polar solvents provides a good initial understanding of the compound's solubility profile.

Experimental Workflow:

Caption: Workflow for Qualitative Solubility Determination.

Step-by-Step Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a vial.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the vial.

-

Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.

-

Observation: Visually inspect the solution for any undissolved material. If the sample has completely dissolved, it is considered soluble at that concentration.

-

Quantification (Optional): For a more quantitative measure, continue adding the solute in small, known increments until saturation is reached (i.e., solid material remains undissolved).

Causality and Trustworthiness: This method provides a practical and rapid assessment of solubility. For more precise quantitative data, techniques like shake-flask method followed by concentration analysis (e.g., by GC or HPLC) are recommended. The presence of two fluorine atoms is expected to decrease its solubility in polar solvents like water.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the cyclopropyl protons (complex multiplets in the upfield region, typically 0-1 ppm), and the methylene protons adjacent to the cyclopropyl group. The chemical shifts of the cyclopropyl protons are notably upfield due to the ring current effect of the cyclopropane ring.[4][5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the difluorinated carbon, the carbons of the ethyl group, the methylene carbon, and the carbons of the cyclopropyl ring. The signal for the difluorinated carbon will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[6] For this compound, a single signal is expected for the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[7][8]

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester group.[7]

-

C-F Stretch: Strong absorption bands in the 1100-1000 cm⁻¹ region are indicative of C-F stretching vibrations.

-

C-H Stretch: Bands just below 3000 cm⁻¹ are due to the C-H stretching of the alkyl and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 178. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and a McLafferty rearrangement, which for ethyl esters typically results in a fragment at m/z 88.[9][10]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a framework for the comprehensive characterization of the physical properties of this compound. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers can obtain accurate and reliable data that is essential for the advancement of their research and development activities. The unique combination of a cyclopropyl moiety and gem-difluoro substitution makes this compound an interesting target for further investigation, and a thorough understanding of its physical properties is the first step towards unlocking its full potential.

References

-

PubChem. Ethyl 2,2-difluoropropanoate. National Center for Biotechnology Information. [Link]

-

Christie, W. W. Mass Spectra of Alkyl Esters. The AOCS Lipid Library. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Chemistry LibreTexts. 10: Refractive Index. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

-

Stankov, S., et al. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 83(15), 8036-8045. [Link]

-

Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]

-

Redox. Safety Data Sheet Ethyl 3-ethoxypropionate. [Link]

-

TutorChase. Provide an example of the boiling and melting points of different esters. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tdx.cat [tdx.cat]

- 10. scribd.com [scribd.com]

- 11. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

Ethyl 3-cyclopropyl-2,2-difluoropropanoate structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of Ethyl 3-cyclopropyl-2,2-difluoropropanoate

Executive Summary

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry. Fluorine atoms and cyclopropyl rings, in particular, are leveraged to fine-tune the physicochemical and pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound presents a compelling case study, embodying the confluence of a gem-difluoro group adjacent to an ester and a conformationally constraining cyclopropyl moiety.[4][5] Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its behavior in biological systems and for its rational application in drug design. This guide provides a multi-faceted analytical framework, combining empirical spectroscopic and crystallographic methods with state-of-the-art computational modeling to deliver a comprehensive portrait of its structural dynamics.

Introduction: The Strategic Value of Fluorine and Cyclopropyl Groups

In drug development, molecular architecture dictates function. The introduction of fluorine can profoundly alter a molecule's properties by influencing its conformation, pKa, and metabolic pathways.[3][6] The highly polarized and strong C-F bond can engage in unique non-covalent interactions and act as a bioisostere for a hydrogen atom or hydroxyl group, while often enhancing binding affinity and membrane permeability.[3]

Simultaneously, the cyclopropyl group serves as a "conformationally restricted" bioisostere of a phenyl ring or a gem-dimethyl group. Its rigid, three-membered ring structure reduces the number of accessible conformations of adjacent functionalities, which can pre-organize a molecule for optimal interaction with a biological target and decrease the entropic penalty upon binding.[2][7] The combination of these two motifs in this compound creates a molecule with a rich and complex conformational profile, demanding a rigorous, integrated analytical approach.

Core Molecular Features and Conformational Hypotheses

The structure of this compound features several key rotatable bonds that define its conformational space. Our analysis focuses on the torsional angles around these bonds, as they dictate the spatial arrangement of the critical functional groups.

Computational Protocol: DFT Analysis

-

Initial Structure Generation: Build an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral bonds (τ1, τ2, and the ester bonds) to generate a diverse set of starting geometries. [8]3. Geometry Optimization: Subject each generated structure to a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Perform a frequency calculation to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Energy Refinement: For all unique, low-energy conformers, perform a higher-level single-point energy calculation using a more robust functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)). Incorporate a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment and compare with NMR results. [9][10]5. Data Analysis: Tabulate the relative energies (ΔE), key dihedral angles, and calculated dipole moments for each stable conformer.

Hypothetical Computational Results

The following table presents plausible data from a DFT conformational analysis, illustrating the expected outcome.

| Conformer ID | Relative Energy (ΔG, kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Calculated Dipole (Debye) |

| Conf-A | 0.00 | 178.5 | 65.2 | 2.1 |

| Conf-B | 0.85 | -62.1 | 70.1 | 3.5 |

| Conf-C | 1.52 | 175.3 | -68.9 | 2.3 |

| Conf-D | 2.10 | 59.8 | -175.8 | 4.1 |

| Table 2: Hypothetical Relative Free Energies and Geometric Parameters of Stable Conformers Calculated via DFT. |

Synthesis of Findings: A Unified Structural Model

A robust understanding emerges from the integration of experimental and theoretical data. The X-ray structure would provide the definitive conformation in the solid state, which would be expected to correspond to the global minimum identified by DFT (Conf-A). In solution, NMR data (specifically NOEs) would be used to validate the dominant conformer. It is likely that in solution, the molecule exists as a dynamic equilibrium of several low-energy conformers (e.g., Conf-A and Conf-B), with populations determined by their Boltzmann-weighted relative free energies. Discrepancies between the solid-state and solution-state structures can be attributed to crystal packing forces versus solvation effects.

Conclusion

The structural and conformational analysis of this compound requires a synergistic application of high-resolution spectroscopy, X-ray diffraction, and quantum mechanical calculations. This guide outlines a comprehensive workflow to elucidate its preferred three-dimensional arrangements in solid, solution, and gaseous phases. The insights gained from this rigorous analysis are critical for drug development professionals, as the conformational preferences of this molecule will directly impact its interaction with biological targets, its ADME properties, and its ultimate efficacy as a potential therapeutic agent.

References

-

School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography.

-

Excillum. Small molecule crystallography.

-

BenchChem. A Researcher's Guide to Density Functional Theory (DFT) for Analyzing 1,7-Octadiene-3,6-diol Conformer Stability.

-

Rigaku. What Is Small Molecule Crystal Structure Analysis?.

-

National Institutes of Health (NIH). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.

-

Australian Journal of Chemistry. Density Functional Theory as a Tool in Structure Evaluation.

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination.

-

National Institutes of Health (NIH). Absolute Configuration of Small Molecules by Co‐Crystallization.

-

National Institutes of Health (NIH). The C–F bond as a conformational tool in organic and biological chemistry.

-

National Institutes of Health (NIH). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications.

-

University of Wisconsin-La Crosse. Conformational Analysis of Cyclopropyl Methyl Ketone.

-

National Institutes of Health (NIH). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.

-

Wikipedia. Density functional theory.

-

MDPI. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.

-

National Institutes of Health (NIH). 19F-centred NMR analysis of mono-fluorinated compounds.

-

National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.

-

Royal Society of Chemistry. Driving tert-butyl axial: the surprising cyclopropyl effect.

-

ResearchGate. (PDF) 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation.

-

Doc Brown's Chemistry. Infrared spectrum of cyclopropane.

-

SciSpace. (Open Access) Conformational analysis. part 27. nmr, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone (1995).

-

University of Calgary. IR Spectroscopy Tutorial: Esters.

-

ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

-

Wikipedia. Nuclear magnetic resonance spectroscopy.

-

National Institutes of Health (NIH). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra.

-

PubMed. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains.

-

Appchem. This compound.

-

PubMed. Conformation analysis of a novel fluorinated chalcone.

-

AK Scientific, Inc. 1267593-90-7 this compound.

-

ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic....

-

Chemistry World. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.

-

ResearchGate. Conformational Analysis of 1,3-Difluorinated Alkanes | Request PDF.

-

University of Southampton ePrints. Conformational Analysis of 1,3-Difluorinated Alkanes.

-

University of Pittsburgh. Computational Chemistry: Minimization Tutorial and Exercises.

Sources

- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. 1267593-90-7 this compound AKSci 6948DH [aksci.com]

- 6. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Chemistry: Minimization Tutorial and Exercises [people.chem.ucsb.edu]

- 9. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for Ethyl 3-cyclopropyl-2,2-difluoropropanoate

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 3-cyclopropyl-2,2-difluoropropanoate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (C₈H₁₂F₂O₂, CAS No. 1267593-90-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to explain the structural basis for the expected spectral features. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide offers a predictive but robust framework for the characterization of this fluorinated cyclopropyl ester. We will delve into the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed protocols for their acquisition and interpretation.

Introduction: The Structural Significance of a Fluorinated Cyclopropyl Ester

This compound incorporates three structurally significant motifs: an ethyl ester, a geminal difluoro group, and a cyclopropyl ring. The inclusion of fluorine is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, lipophilicity, and binding affinity. Similarly, the cyclopropyl ring is a bioisostere for phenyl groups and unsaturated fragments, valued for its ability to impart conformational rigidity and favorable metabolic properties. The combination of these features in a single molecule makes its unambiguous characterization essential for any research or development application.

This guide provides the foundational spectroscopic knowledge required for such a characterization. We will employ a component-based approach, dissecting the molecule to predict the spectral signature of each constituent part.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum can be divided into three distinct regions corresponding to the ethyl ester, the cyclopropyl ring, and the methylene bridge.

-

Ethyl Protons: The ethyl group will present as a classic quartet and triplet pattern. The methylene protons (-OCH₂ CH₃) are adjacent to an oxygen atom, shifting them downfield to approximately δ 4.3 ppm . This signal will be split into a quartet by the three neighboring methyl protons (³JHH ≈ 7.1 Hz). The terminal methyl protons (-OCH₂CH₃ ) will appear as a triplet around δ 1.3 ppm (³JHH ≈ 7.1 Hz).[1]

-

Cyclopropylmethyl Protons: This region is more complex.

-

The four protons on the cyclopropane ring's methylene groups (CH₂ ) are diastereotopic and will appear as complex multiplets in the highly shielded region of δ 0.2-0.6 ppm .[2]

-

The single cyclopropyl methine proton (CH ) will also be a complex multiplet, shifted slightly downfield by the adjacent methylene group, likely around δ 0.8-1.1 ppm .

-

The methylene bridge protons (-CH₂ -cPr) are adjacent to both the cyclopropyl ring and the electron-withdrawing CF₂ group. Their signal is expected around δ 2.1 ppm . This signal will be split into a triplet by the two geminal fluorine atoms (³JHF ≈ 15-20 Hz) and may show further complex coupling to the cyclopropyl methine proton.[3]

-

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Ethyl Group | ~ 4.3 | Quartet | ³JHH ≈ 7.1 | 2H | -OCH₂ CH₃ |

| ~ 1.3 | Triplet | ³JHH ≈ 7.1 | 3H | -OCH₂CH₃ | |

| Cyclopropylmethyl | ~ 2.1 | Triplet of multiplets | ³JHF ≈ 15-20 | 2H | -CH₂ -cPr |

| ~ 0.8 - 1.1 | Multiplet | - | 1H | -CH -cPr | |

| ~ 0.2 - 0.6 | Multiplet | - | 4H | Ring CH₂ |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is notable for the significant influence of the fluorine atoms, which cause splitting of adjacent carbon signals.

-

Carbonyl Carbon: The ester carbonyl (C =O) is expected to resonate around δ 164 ppm . Due to two-bond coupling with the fluorine atoms, this signal will appear as a triplet (²JCF ≈ 30-35 Hz).

-

Difluoro Carbon: The carbon bearing the two fluorine atoms (C F₂) will be significantly influenced by their electronegativity and will show a large one-bond coupling constant. It is predicted to appear as a triplet around δ 115 ppm (¹JCF ≈ 250 Hz).[4][5]

-

Ethyl Carbons: The -OC H₂- carbon is expected around δ 63 ppm , while the terminal -C H₃ will be upfield at approximately δ 14 ppm .

-

Cyclopropylmethyl Carbons: The methylene bridge carbon (-C H₂-cPr) will be split into a triplet by the geminal fluorines (²JCF ≈ 22-25 Hz) and is predicted to be around δ 37 ppm . The cyclopropyl carbons will be in the upfield region, with the methine (-C H-) around δ 18 ppm and the methylene carbons (ring -C H₂) at approximately δ 5 ppm .

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |

| Carbonyl & Difluoro | ~ 164 | Triplet | ²JCF ≈ 30-35 | C =O |

| ~ 115 | Triplet | ¹JCF ≈ 250 | C F₂ | |

| Ethyl Group | ~ 63 | Singlet | - | -OC H₂CH₃ |

| ~ 14 | Singlet | - | -OCH₂C H₃ | |

| Cyclopropylmethyl | ~ 37 | Triplet | ²JCF ≈ 22-25 | -C H₂-cPr |

| ~ 18 | Singlet | - | -C H-cPr | |

| ~ 5 | Singlet | - | Ring C H₂ |

Predicted ¹⁹F NMR Spectrum (377 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[6]

-

For this compound, the two fluorine atoms are chemically equivalent. Therefore, a single resonance is expected.

-

This signal will be coupled to the two protons of the adjacent methylene bridge (-CH₂-cPr). According to the n+1 rule, this will result in a triplet .

-

The chemical shift is predicted to be in the range of δ -95 to -105 ppm (relative to CFCl₃). The three-bond H-F coupling constant (³JHF) is expected to be in the range of 15-20 Hz.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational modes are predicted as follows.

-

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1750-1770 cm⁻¹ .

-

C-H Stretch: Aliphatic sp³ C-H stretching vibrations from the ethyl and methylene bridge groups will appear as multiple bands just below 3000 cm⁻¹ (2850-2990 cm⁻¹ ). The C-H bonds of the cyclopropyl ring are known to absorb at slightly higher frequencies, often just above 3000 cm⁻¹ (~3010-3080 cm⁻¹ ).[7]

-

C-F Stretch: Carbon-fluorine bonds give rise to very strong absorptions. For a CF₂ group, these are typically found in the 1100-1200 cm⁻¹ range. These bands may be complex and could overlap with the C-O stretching region.[8]

-

C-O Stretch: Two distinct C-O stretching bands are expected for the ester: the C-O single bond stretch of the ethyl group, appearing as a strong band around 1250-1300 cm⁻¹ , and the O-C stretch around 1050-1150 cm⁻¹ .

| Predicted IR Data | Frequency Range (cm⁻¹) | Intensity | Assignment |

| C-H Stretch | ~3010-3080 | Medium | Cyclopropyl C-H |

| 2850-2990 | Medium | Aliphatic C-H | |

| C=O Stretch | 1750-1770 | Strong, Sharp | Ester Carbonyl |

| C-O Stretch | 1250-1300, 1050-1150 | Strong | Ester C-O |

| C-F Stretch | 1100-1200 | Strong | gem-Difluoro C-F |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 178 , corresponding to the molecular formula C₈H₁₂F₂O₂.

-

Key Fragmentation Pathways: The fragmentation of ethyl esters is well-characterized.[9][10][11] The presence of the cyclopropyl and difluoro groups will introduce unique pathways.

-

Loss of Ethoxy Radical (•OCH₂CH₃): A common and often prominent fragmentation for ethyl esters, leading to an acylium ion at m/z 133 . [C₆H₇F₂O]⁺.

-

Loss of Ethene (C₂H₄): A McLafferty rearrangement is not possible in this structure.

-

Alpha-Cleavage: Cleavage of the bond between C2 and C3 is likely, leading to the loss of a cyclopropylmethyl radical (•CH₂-cPr) to form the [C₃H₃F₂O₂]⁺ fragment at m/z 121 .

-

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo fragmentation, often by losing ethene, which could lead to a series of smaller fragment ions.[12][13]

-

Sources

- 1. homework.study.com [homework.study.com]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. The Duke NMR Center Coupling constants [sites.duke.edu]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tutorchase.com [tutorchase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of Gem-Difluorinated Cyclopropyl Compounds: Strategies and Mechanistic Insights for Pharmaceutical and Agrochemical Discovery

Abstract

The gem-difluorinated cyclopropane motif has emerged as a compelling structural element in modern medicinal and agricultural chemistry. Its unique combination of conformational rigidity and the profound electronic influence of the difluoromethylene group offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic pathways to access these valuable compounds. We will delve into the mechanistic underpinnings of the most prevalent methods, offer practical, field-proven insights into experimental design, and present detailed protocols for key transformations.

The Strategic Value of the gem-Difluorocyclopropyl Moiety in Molecular Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability.[1] The gem-difluorocyclopropane unit builds upon this by introducing a strained three-membered ring that imparts a specific conformational bias. This can lead to improved binding affinity and selectivity for biological targets. The CF2 group can also act as a bioisostere for a carbonyl group or an ether oxygen, further expanding its utility in molecular design.[2] Studies have shown that gem-difluorination can influence lipophilicity and aqueous solubility in complex ways, depending on the molecular context, making a nuanced understanding of its effects crucial for rational drug design.[3][4]

Dominant Synthetic Paradigm: [2+1] Cycloaddition via Difluorocarbene

The most prevalent and versatile approach to constructing the gem-difluorinated cyclopropane ring is the [2+1] cycloaddition of a difluorocarbene species with an alkene. The choice of difluorocarbene precursor is a critical experimental parameter that dictates reaction conditions, substrate scope, and scalability.

Key Precursors for Difluorocarbene Generation: A Comparative Analysis

The selection of an appropriate difluorocarbene source is contingent on the stability of the starting alkene, the desired reaction temperature, and the presence of sensitive functional groups. Below is a comparative analysis of the most widely employed precursors.

| Precursor | Common Name/Type | Typical Conditions | Advantages | Disadvantages |

| TMSCF3 | Ruppert-Prakash Reagent | NaI or TBAT initiator, THF, 55-110 °C[1][2] | Commercially available, safe, compatible with a wide range of functional groups, milder conditions possible with TBAT.[2] | Requires an initiator, can be volatile, may require elevated temperatures for less reactive alkenes. |

| ClCF2COONa | Sodium Chlorodifluoroacetate | High temperatures (refluxing diglyme, ~190 °C)[1][5] | Inexpensive, historically significant. | Harsh reaction conditions, limited to thermally stable substrates, can lead to low yields.[6] |

| BrCF2COONa | Sodium Bromodifluoroacetate | Milder than ClCF2COONa, ~80-120 °C[1] | More reactive and stable than the chloro-analogue, allowing for lower reaction temperatures.[7] | Not as widely used as other precursors. |

| CHF3 | Fluoroform | Strong base (e.g., KOH), phase-transfer catalyst | Inexpensive, non-ozone-depleting gas. | Requires handling of a gas, strong basic conditions limit substrate scope. |

The Ruppert-Prakash Reagent (TMSCF3): A Modern Workhorse

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), has become the reagent of choice for many applications due to its versatility and relatively mild activation conditions.[1] The generation of difluorocarbene from TMSCF3 is typically initiated by a nucleophilic source, with sodium iodide (NaI) and tetrabutylammonium triphenyldifluorosilicate (TBAT) being the most common choices.[2]

The reaction proceeds through a fascinating anionic chain reaction. The initiator, such as the iodide from NaI, attacks the silicon atom of TMSCF3, leading to the formation of a transient pentavalent silicate intermediate. This intermediate then fragments to release the trifluoromethyl anion (CF3-). The trifluoromethyl anion is unstable and rapidly undergoes alpha-elimination of a fluoride ion to generate the highly reactive difluorocarbene (:CF2). The liberated fluoride ion can then propagate the chain by reacting with another molecule of TMSCF3.

Figure 1: Mechanism of Difluorocarbene Generation and Cyclopropanation using TMSCF3.

This protocol provides a general procedure for the difluorocyclopropanation of an electron-rich alkene.

Materials:

-

Styrene (1.0 equiv)

-

TMSCF3 (2.0 equiv)

-

Sodium Iodide (NaI) (2.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask or pressure tube

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry round-bottom flask or a sealed pressure tube under an inert atmosphere (e.g., nitrogen or argon), add styrene (1.0 equiv) and sodium iodide (2.2 equiv).

-

Add anhydrous THF as the solvent. The reaction is typically run at a concentration of 0.1-0.5 M.

-

Add TMSCF3 (2.0 equiv) to the stirred mixture at room temperature.

-

Seal the vessel and heat the reaction mixture to 55-65 °C. For less reactive alkenes, temperatures up to 110 °C may be necessary.[2]

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-20 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorinated cyclopropane.

The Classical Approach: Sodium Chlorodifluoroacetate (ClCF2COONa)

Historically, the thermal decomposition of sodium chlorodifluoroacetate was the primary method for generating difluorocarbene.[1] This method involves heating the salt in a high-boiling solvent, such as diglyme, to induce decarboxylation and subsequent elimination of sodium chloride to yield difluorocarbene.

Materials:

-

Alkene (1.0 equiv)

-

Sodium Chlorodifluoroacetate (1.5-2.0 equiv)

-

Anhydrous Diglyme

-

Three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer

Procedure:

-

To a three-neck round-bottom flask, add the alkene (1.0 equiv) and anhydrous diglyme.

-

Add sodium chlorodifluoroacetate (1.5-2.0 equiv) to the flask.

-

Heat the reaction mixture to reflux (approximately 160-190 °C) with vigorous stirring.

-

Maintain the reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by distillation or column chromatography.

Asymmetric Synthesis of gem-Difluorinated Cyclopropanes

The development of enantioselective methods for the synthesis of gem-difluorinated cyclopropanes is of paramount importance for their application in chiral drug discovery. One successful strategy involves the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters. This reaction can be catalyzed by Noyori-type ruthenium complexes, affording enantioenriched cis-gem-difluorocyclopropyl esters with high enantioselectivity.

Figure 2: Workflow for Asymmetric Synthesis of gem-Difluorinated Cyclopropanes.

Conclusion and Future Outlook

The synthesis of gem-difluorinated cyclopropyl compounds has matured significantly, with the development of reliable and versatile methods such as the TMSCF3-based difluorocyclopropanation. This has enabled the widespread exploration of this unique structural motif in various scientific disciplines, most notably in the design of new therapeutic agents. Future advancements in this field will likely focus on the development of more efficient and sustainable catalytic methods, including the use of earth-abundant metal catalysts and flow chemistry approaches. Furthermore, the continued exploration of novel asymmetric strategies will be crucial for unlocking the full potential of chiral gem-difluorinated cyclopropanes in stereospecific drug-target interactions. The foundational pathways and mechanistic understanding presented in this guide provide a solid platform for researchers to innovate and apply these fascinating fluorinated building blocks in their own research endeavors.

References

-

Wang, F., Luo, T., Hu, J., Wang, Y., Krishnan, H. S., Jog, P. V., ... & Olah, G. A. (2011). Synthesis of gem-difluorinated cyclopropanes and cyclopropenes: trifluoromethyltrimethylsilane as a difluorocarbene source. Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]

-

Fooks, C. J., & Taylor, R. J. (2013). The preparation and properties of 1, 1-difluorocyclopropane derivatives. Beilstein journal of organic chemistry, 9, 2728-2766. [Link]

-

Grygorenko, O. O., Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., ... & Filatov, A. A. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331. [Link]

-

Jin, Z., & Hu, J. (2015). gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Journal of the American Chemical Society, 137(43), 13736-13739. [Link]

-

Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

-

Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials (pp. 1-45). Wiley-VCH GmbH. [Link]

-

Hryshchuk, O. V., Varenyk, A. O., Yurov, Y., Kuchkovska, Y. O., Tymtsunik, A. V., & Grygorenko, O. O. (2020). gem‐Difluorocyclopropanation of Alkenyl Trifluoroborates with the CF3SiMe3–NaI System. European Journal of Organic Chemistry, 2020(15), 2269-2277. [Link]

-

Pan, J., Qu, H., Li, Y., Bu, X., Deng, H., Gong, H., ... & Xue, F. (2025). Rhodium-Catalyzed Asymmetric Allylic Dearomatization of β-Naphthols with gem-Difluorinated Cyclopropanes. ACS Catalysis, 15(5), 4287-4293. [Link]

-

Hu, J., Wang, F., & Luo, T. (2013). Synthesis of gem-Difluorocyclopropa (e) nes and O, S, N, and P-Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(37), 9834-9838. [Link]

-

Grygorenko, O. O., Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., ... & Filatov, A. A. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331. [Link]

-

Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β, β-DIFLUOROSTYRENE. Organic Syntheses, 47, 49. [Link]

-

Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., Lesyk, Y., ... & Grygorenko, O. O. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines–Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Grygorenko, O. O., Hryshchuk, O. V., Varenyk, A. O., Yurov, Y., Kuchkovska, Y. O., & Tymtsunik, A. V. (2020). gem‐Difluorocyclopropanation of Alkenyl Trifluoroborates with the CF3SiMe3–NaI System. European Journal of Organic Chemistry, 2020(15), 2269-2277. [Link]

-

Grygorenko, O. O., Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., ... & Filatov, A. A. (2022). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts–target molecules of this study. ResearchGate. [Link]

-

Pan, J., Qu, H., Li, Y., Bu, X., Deng, H., Gong, H., ... & Xue, F. (2025). Rhodium-Catalyzed Asymmetric Allylic Dearomatization of β-Naphthols with gem-Difluorinated Cyclopropanes. ACS Catalysis, 15(5), 4287-4293. [Link]

-

Wang, F., Luo, T., Hu, J., Wang, Y., Krishnan, H. S., Jog, P. V., ... & Olah, G. A. (2011). Synthesis of gem-difluorinated cyclopropanes and cyclopropenes: trifluoromethyltrimethylsilane as a difluorocarbene source. Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]

-

Wang, F., Luo, T., Hu, J., Wang, Y., Krishnan, H. S., Jog, P. V., ... & Olah, G. A. (2011). Synthesis of gem-difluorinated cyclopropanes and cyclopropenes: trifluoromethyltrimethylsilane as a difluorocarbene source. Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]

-

Ahmed, E. A. M. A., Zhang, H., Cao, W. G., & Gong, T. J. (2023). Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes with gem-Diborylalkanes for the Synthesis of Boryl-Substituted Fluorinated Alkenes. Organic Letters, 25(45), 8118-8122. [Link]

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]

-

Qi, X., Yuan, F., Yan, X., & Xia, Y. (2022). Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. Organic Letters, 24(45), 8370-8374. [Link]

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

The Cyclopropyl Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, born from significant ring strain, impart profound effects on the molecules it inhabodes. This guide offers a comprehensive exploration of the discovery, synthesis, and strategic application of cyclopropyl-containing building blocks in drug development. We will delve into the causality behind its use as a versatile bioisostere, a modulator of physicochemical properties, and a tool for enhancing metabolic stability. Accompanied by field-proven synthetic protocols and mechanistic insights, this document serves as a technical resource for scientists aiming to harness the power of this small but mighty ring system.

The Genesis of a Unique Building Block: From Anesthetic to Essential Moiety

The story of cyclopropane begins not in a flask aimed at drug discovery, but in the annals of anesthetic medicine. First synthesized by August Freund in 1881, cyclopropane's potent anesthetic properties were discovered nearly half a century later in 1929 by Henderson and Lucas.[1][2][3] For decades, it was a widely used clinical anesthetic, valued for its rapid induction.[1][2][3] However, its high flammability and potential for cardiac side effects, known as "cyclopropane shock," led to its eventual decline in clinical use.[1][3]

Despite its exit from the operating room, the fundamental and unusual nature of the cyclopropyl ring captivated chemists. The molecule's structure is a study in strain; the C-C-C bond angles are forced to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][4] This angle strain, combined with torsional strain from eclipsed hydrogen atoms, results in a high-energy system with unique bonding characteristics.[1][5] The carbon-carbon bonds possess increased p-character, making them shorter (around 1.51 Å) and weaker than typical alkane C-C bonds.[1][6][7] This "pseudo-double bond" character allows cyclopropane to participate in reactions uncharacteristic of other cycloalkanes, such as additions with halogens.[1][8] It is precisely these strained, high-energy characteristics that medicinal chemists now strategically exploit to fine-tune the properties of drug candidates.

Synthesis of Cyclopropyl-Containing Building Blocks: Key Methodologies

The incorporation of a cyclopropyl moiety into a target molecule requires a robust and reliable synthetic toolkit. Over the years, several powerful methods have been developed, each with its own advantages and substrate scope.

The Simmons-Smith Cyclopropanation

A cornerstone of cyclopropane synthesis, the Simmons-Smith reaction, first reported in 1958, provides a reliable method for converting alkenes to cyclopropanes.[9][10] The reaction typically involves treating an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)).[9][11]

The key reactive species is an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group (:CH₂) to the double bond in a concerted, stereospecific syn-addition.[10][11][12] This means the stereochemistry of the starting alkene is preserved in the cyclopropane product; a cis-alkene yields a cis-disubstituted cyclopropane, and a trans-alkene affords the trans-product.[9][11]

A significant advantage of the Simmons-Smith reaction is its broad functional group tolerance and the avoidance of highly hazardous reagents like diazomethane.[9][10]

Caption: General workflow for a Simmons-Smith cyclopropanation experiment.

-

Self-Validation: This protocol is designed to be self-validating. The stereospecific nature of the reaction means that the trans stereochemistry of the starting alcohol should be retained in the product, which can be confirmed by ¹H NMR analysis of the coupling constants of the cyclopropyl protons. The presence of the hydroxyl group provides a handle for directing the cyclopropanation to one face of the double bond.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq) and a small volume of anhydrous diethyl ether (Et₂O). Activate the zinc by adding a few drops of a solution of copper(I) chloride in concentrated HCl, stirring until the effervescence ceases and the zinc turns dark grey. Decant the activating solution and wash the resulting Zn(Cu) couple with several portions of anhydrous Et₂O.

-

Causality: Activation of zinc is critical. The copper couple creates galvanic cells on the zinc surface, significantly increasing its reactivity for the oxidative insertion into the C-I bond of diiodomethane to form the carbenoid.

-

-

Reaction Setup: Suspend the freshly prepared Zn(Cu) couple (1.5 eq) in anhydrous Et₂O. Add diiodomethane (1.2 eq) dropwise to the suspension. A gentle reflux may be observed, indicating the formation of the carbenoid. Stir the mixture for 30 minutes at room temperature.

-

Substrate Addition: Dissolve (E)-cinnamyl alcohol (1.0 eq) in anhydrous Et₂O and add it dropwise to the carbenoid mixture at 0 °C.

-

Causality: The hydroxyl group of the allylic alcohol can coordinate to the zinc atom of the carbenoid. This coordination directs the delivery of the methylene group to the syn-face of the double bond relative to the alcohol, leading to high diastereoselectivity.[13]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with Et₂O.

-

Purification: Separate the organic layer of the filtrate, and extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

The Kulinkovich Reaction for Cyclopropanols

For the synthesis of cyclopropanols, which are versatile synthetic intermediates, the Kulinkovich reaction is an exceptionally powerful tool.[14][15] Reported by Oleg Kulinkovich in 1989, this reaction synthesizes cyclopropanols from the reaction of a carboxylic ester with a Grignard reagent (typically with β-hydrogens, like EtMgBr) in the presence of a catalytic amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄.[14][16]

The mechanism involves the in-situ formation of a titanacyclopropane intermediate from the titanium catalyst and two equivalents of the Grignard reagent.[15][16] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis.[14][16]

Caption: Catalytic cycle of the Kulinkovich reaction for cyclopropanol synthesis.

The Cyclopropyl Group in Medicinal Chemistry: A Multifaceted Tool

The utility of the cyclopropyl group in drug design stems from its ability to address multiple challenges simultaneously, from enhancing potency to improving pharmacokinetic profiles.[6][7]

A Privileged Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a key strategy in lead optimization. The cyclopropyl ring is a remarkably versatile bioisostere.

-

Alkene and Phenyl Ring Mimic: Due to its planar nature and unique π-character, a cyclopropyl ring can act as a rigid, non-metabolizable mimic of a double bond or, in some contexts, a phenyl ring.[6][17] This replacement can lock a molecule into a more favorable bioactive conformation, enhancing binding affinity by reducing the entropic penalty of binding.[6][18]

-

gem-Dimethyl and Isopropyl Group Replacement: A cyclopropyl group can serve as a bioisostere for a gem-dimethyl or isopropyl group.[19][20] This substitution can offer several advantages: it maintains or increases lipophilicity while introducing conformational rigidity and often improves metabolic stability by removing metabolically labile methyl groups.[19][21]

Modulating Physicochemical Properties

The introduction of a cyclopropyl group can have a significant and predictable impact on a molecule's properties.

-

Lipophilicity: The cyclopropyl group is lipophilic and can increase a compound's LogP, which can be beneficial for membrane permeability.

-

Acidity/Basicity: When attached to an amine, the cyclopropyl group's electron-withdrawing nature (due to the high s-character of the C-N bond) lowers the pKa of the amine compared to an isopropyl or tert-butyl amine.[22][23][24] This can be strategically used to reduce P-glycoprotein efflux or modulate solubility and off-target activities.[6][7]

-

Conformational Rigidity: The rigid, planar nature of the ring restricts the conformational freedom of adjacent linkers.[25] This can pre-organize the molecule for optimal interaction with its biological target, leading to a significant increase in potency.[6][25]

Enhancing Metabolic Stability

One of the most powerful applications of the cyclopropyl group is its ability to block metabolic oxidation. The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical aliphatic systems, making them less susceptible to abstraction by cytochrome P450 (CYP) enzymes.[17][21]

Strategically placing a cyclopropyl group at a known site of metabolic oxidation can effectively "shield" the molecule from degradation, thereby increasing its half-life and oral bioavailability.[21][25] For instance, replacing a metabolically vulnerable isopropyl group with a cyclopropyl group is a common and often successful tactic in medicinal chemistry campaigns.[21]

However, it is crucial to note that cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, which can lead to reactive metabolites.[21] Therefore, careful metabolic profiling of any new cyclopropyl-containing candidate is essential.

| Property | Parent Compound (with Isopropyl) | Analog (with Cyclopropyl) | Rationale for Change |

| Potency (IC₅₀) | 100 nM | 10 nM | Increased conformational rigidity leads to better target binding.[6] |

| Metabolic Stability (t½) | 15 min | 120 min | Stronger C-H bonds resist CYP450-mediated oxidation.[21] |

| Aqueous Solubility | Moderate | Moderate to Low | Increased lipophilicity can slightly decrease solubility. |

| pKa (of adjacent amine) | 9.8 | 9.1 | Electron-withdrawing nature of the ring lowers basicity.[23] |

Future Outlook: New Frontiers in Cyclopropane Chemistry

The field of cyclopropane synthesis and application continues to evolve rapidly. Key areas of current research include the development of catalytic, asymmetric cyclopropanation methods that allow for the enantioselective synthesis of chiral cyclopropanes.[26][27][28] These methods, often employing cobalt or rhodium catalysts, bypass the need for stoichiometric chiral auxiliaries and provide access to enantiopure building blocks, which are critical for modern drug development.[26][29] Furthermore, novel methods are being developed to synthesize cyclopropanes directly from gem-dialkyl groups through C-H activation, opening new retrosynthetic pathways.[30] As our understanding of the subtle interplay between the cyclopropyl group's unique properties and biological systems deepens, its role as a privileged scaffold in the design of next-generation therapeutics is set to expand even further.

References

- Kulinkovich reaction - Grokipedia.

- Kulinkovich reaction - Wikipedia.

- Cyclopropane - Wikipedia.

- Cyclopropane - Wood Library-Museum of Anesthesiology (WLM).

- Cyclopropane: History.

- Kulinkovich Reaction - Organic Chemistry Portal.

- Cyclopropylamine CAS#: 765-30-0 - ChemicalBook.

- Catalytic Asymmetric Cyclopropan

- Catalytic Asymmetric Solid-Phase Cyclopropanation | Journal of the American Chemical Society.

- Simmons-Smith Reaction: Definition, Mechanism, and Examples - Chemistry Learner.

- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central.

- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing).

- Simmons–Smith reaction – cyclopropan

- The Crucial Role of Cyclopropane Deriv

- Simmons-Smith Reaction | NROChemistry.

- Kulinkovich Reaction: Mechanism & Examples | NROChemistry.

- The Discovery and History of Substituted Cyclopropanes: An In-depth Technical Guide - Benchchem.

- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. | Semantic Scholar.

- Metabolism of cyclopropyl groups - Hypha Discovery Blogs.

- The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG

- Cyclopropanation of Alkenes - Master Organic Chemistry.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.

- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes | Journal of the American Chemical Society.

- Simmons-Smith Reaction - Organic Chemistry Portal.

- The distinctly Canadian origins of cyclopropane - ResearchG

- Cyclopropane.

- Cyclopropylamine - ChemBK.

- 765-30-0(Cyclopropylamine) Product Description - ChemicalBook.

- Cyclopropane: a functional carbon group - YouTube.

- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central.

- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)

- Cyclopropane – Knowledge and References - Taylor & Francis.

- A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymeriz

- Eclipsing and Angle Strain in Cyclopropane Molecule | Network Graphics Inc..

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Public

- Cyclopropane (C3H6, a three-membered ring) is more reactive than ... - Pearson.

- Cyclopropylamine 765-30-0 wiki - Guidechem.

- Cyclopropylamine | C3H7N | CID 69828 - PubChem - NIH.

- Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activ

- Thorpe–Ingold effect - Wikipedia.

Sources

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 3. History [cyclopropane.weebly.com]

- 4. Cyclopropane (C3H6, a three-membered ring) is more reactive than ... | Study Prep in Pearson+ [pearson.com]

- 5. Eclipsing and Angle Strain in Cyclopropane Molecule | Network Graphics Inc. [network-graphics.com]

- 6. researchgate.net [researchgate.net]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 13. Simmons-Smith Reaction [organic-chemistry.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Kulinkovich Reaction [organic-chemistry.org]

- 16. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 17. scientificupdate.com [scientificupdate.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 23. chembk.com [chembk.com]

- 24. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. chemrxiv.org [chemrxiv.org]

The Strategic Deployment of Gem-Difluoro Groups in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, employed to meticulously refine physicochemical and pharmacokinetic properties. Among the diverse fluorinated motifs, the gem-difluoro group (CF₂) has emerged as a uniquely versatile tool. It serves not merely as a metabolic shield but as a sophisticated modulator of local electronics, a conformational linchpin, and a potent bioisostere for key functional groups. This guide provides an in-depth exploration of the multifaceted roles of the gem-difluoro moiety, moving beyond a simple catalog of effects to elucidate the underlying chemical principles and strategic considerations for its application in drug design. We will examine its profound influence on properties such as acidity, lipophilicity, and metabolic stability, its function as a bioisosteric replacement for carbonyls and ethers, and its capacity to control molecular conformation, thereby enhancing target affinity and selectivity. This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide researchers and drug development professionals with a comprehensive and actionable understanding of this powerful functional group.

The Foundational Impact of Gem-Difluorination on Physicochemical Properties

The decision to incorporate a gem-difluoro group is often driven by the need to address specific liabilities in a lead compound. The CF₂ group's strong inductive effect and the unique properties of the carbon-fluorine bond provide a powerful lever to modulate key drug-like characteristics.

Precise Modulation of Acidity and Basicity (pKa)

The potent electron-withdrawing nature of the two fluorine atoms exerts a significant inductive effect, which can be harnessed to fine-tune the pKa of nearby acidic or basic centers. This is a critical parameter that governs a compound's ionization state, solubility, and receptor interactions.

For instance, placing a CF₂ group adjacent to a basic amine will reliably decrease its pKa. The fluorine atoms pull electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. Studies on functionalized cycloalkanes and bicyclic amines have consistently shown that gem-difluorination decreases the pKa of protonated amines by approximately 0.3-0.5 units compared to their non-fluorinated analogs[1]. Conversely, for carboxylic acids, the same inductive effect stabilizes the carboxylate anion, thereby increasing acidity and lowering the pKa[2][3]. This effect is predictable and largely independent of whether the scaffold is cyclic or acyclic[2][3].

Causality: This predictable pKa modulation is a direct consequence of the σ-inductive effect of the C-F bonds. By altering the pKa, a medicinal chemist can optimize the ionization profile of a drug candidate to improve absorption in the gut (requiring a balance of neutral and charged species) or to ensure it is in the correct protonation state to engage with its biological target.

The Complex Influence on Lipophilicity (LogP) and Solubility

Unlike its effect on pKa, the impact of gem-difluorination on lipophilicity (LogP) is highly context-dependent and cannot be predicted by simple heuristics. The CF₂ group can either increase or decrease LogP depending on the surrounding molecular environment[1][4][5].

-

Potential for Increased Lipophilicity: The CF₂ group has very low polarizability and is larger than a methylene (CH₂) group, which can contribute to increased lipophilicity[4].

-

Potential for Decreased Lipophilicity: The strong inductive effect of the C-F bonds can polarize adjacent C-H bonds, creating localized dipoles that increase hydration and thus lower LogP[4].

The final outcome depends on the three-dimensional arrangement of these polarized C-H bonds relative to the C-F bonds. In conformationally restricted systems, such as bicyclic amines, this spatial orientation becomes a critical determinant of the overall effect on lipophilicity[1][4]. Studies have shown that while gem-difluorination of cycloalkane-derived amides typically leads to a decrease in lipophilicity, the opposite can be true for certain oxygen-containing heterocyclic systems, where they may become more lipophilic than their non-fluorinated counterparts[6]. This complexity, however, offers an opportunity for fine-tuning a molecule's properties.

Enhancement of Metabolic Stability

One of the most celebrated applications of gem-difluorination is the enhancement of metabolic stability. This is primarily achieved by blocking sites of oxidative metabolism, which are often a major pathway for drug clearance.

The mechanism is straightforward: replacing a metabolically labile C-H bond with two robust C-F bonds physically prevents oxidation at that position by cytochrome P450 (CYP) enzymes[7]. The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol), making it far less susceptible to enzymatic hydrogen atom abstraction[7]. Furthermore, the electron-withdrawing nature of the fluorine atoms deactivates adjacent C-H bonds, making them less prone to oxidation as well. While the effect is not universal, gem-difluorination often leads to a slight improvement in metabolic stability in model systems[2][3].

The Gem-Difluoro Group as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in drug optimization. The gem-difluoro group has proven to be an excellent bioisostere for several common functionalities, most notably the carbonyl group and the ether oxygen.

Mimicking the Carbonyl Group

The difluoromethylene (CF₂) group is considered a non-classical bioisostere of the carbonyl (C=O) group[8][9]. While it is not a perfect mimic, it shares several key features:

-

Geometry: Both have a similar bond angle (~109.5° for CF₂ vs. ~120° for C=O).

-

Dipole Moment: The CF₂ group possesses a significant local dipole moment that can engage in similar electrostatic interactions as the carbonyl oxygen.

-

Hydrogen Bond Acceptor: The fluorine atoms are weak hydrogen bond acceptors, capable of partially replicating the H-bond accepting capacity of the carbonyl oxygen.

The key advantage of this replacement is metabolic stability. Ketones are often susceptible to metabolic reduction to secondary alcohols, which can then be conjugated and cleared. The CF₂ group is completely resistant to such reduction. This replacement has been successfully used to design enzyme inhibitors and other biologically active molecules[9][10].

Replacing the Ether Oxygen

The CF₂ group can also serve as a bioisostere for an ether oxygen atom (-O-)[8][11]. This replacement can be particularly useful for improving pharmacokinetic properties. While the ether linkage is generally stable, replacing it with a CF₂ group can increase metabolic stability and, in some cases, modulate lipophilicity to enhance membrane permeability. This strategy is valuable for removing a potential site of metabolism without drastically altering the molecule's overall size and electronic profile.

Conformational Control and Target Binding

Beyond its impact on bulk properties, gem-difluorination can exert subtle yet powerful control over molecular conformation. This ability to pre-organize a molecule into a bioactive conformation can lead to significant gains in binding affinity and selectivity, as it reduces the entropic penalty of binding.

A fascinating case study involves the gem-difluorination of a macrocyclic system[12][13][14]. Researchers found that introducing a difluoroalkoxyphenyl moiety into a macrocycle induced a conformational equilibrium between the major trans-amide and a minor cis-amide conformation, a phenomenon not observed in the non-fluorinated analog[12][13]. This was attributed to the stereoelectronic preference of the difluoroalkoxy group to adopt an out-of-plane orientation, which in turn favored the formation of the cis-amide[12].

Interestingly, in this specific case, the presence of the more metabolically labile cis-amide conformation led to a decrease in overall metabolic stability for the fluorinated macrocycle, as it opened up a new amide cleavage pathway[12][13]. This serves as a critical reminder that the effects of fluorination are complex and can sometimes lead to unexpected outcomes. However, it also highlights the potential of using gem-difluoro groups as a "conformational design tool" to modulate the population of different conformers and optimize interactions with biological targets[12][15].

Experimental Protocols & Data

To translate theory into practice, rigorous experimental validation is essential. The following section provides a standardized protocol for assessing metabolic stability and presents representative data in a structured format.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a self-validating system to determine the intrinsic clearance of a compound.

Objective: To measure the rate of metabolism of a test compound (and its gem-difluoro analog) upon incubation with HLM.

Materials:

-

Test compounds (e.g., Parent Compound, Gem-Difluoro Analog)

-

Human Liver Microsomes (HLM), pooled from multiple donors

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with internal standard (for quenching and analysis)

-

Control compounds: Verapamil (high clearance), Propranolol (low clearance)

-

96-well plates, incubator, LC-MS/MS system

Methodology:

-

Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-